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molecular formula C11H11ClO2 B1532515 Methyl 2-chloro-4-cyclopropylbenzoate CAS No. 875307-09-8

Methyl 2-chloro-4-cyclopropylbenzoate

Cat. No. B1532515
M. Wt: 210.65 g/mol
InChI Key: PPDXTFLQMKOZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678818B2

Procedure details

To a solution of 7.01 ml Red-Al 13.5 M (24.54 mmol) in toluene was added at 0° C. a solution of 3.0 ml 1-methylpiperazine (26.89 mmol) in 16 ml toluene over 30 min. The resulting solution was then added dropwise over 40 min to 1.1 g of 2-chloro-4-cyclopropyl-benzoic acid methyl ester (5.2 mmol) in 32 ml toluene between −5° C. and 0° C. After stirring for 30 min at this temperature, the reaction mixture was cooled to −10° C. and treated dropwise with 30 ml water. The mixture was then filtered, diluted with ethylacetate, washed with 1N—HCl, brine, dried over magnesium sulfate, filtered again and concentrated in vacuo, leading to 0.98 g of 2-chloro-4-cyclopropyl-benzaldehyde as a brown oil (100%). MS (+cEI): 180.1 (M).
Quantity
7.01 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
5.2 mmol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COCCO[AlH2-]OCCOC.[Na+].CN1CCNCC1.C[O:21][C:22](=O)[C:23]1[CH:28]=[CH:27][C:26]([CH:29]2[CH2:31][CH2:30]2)=[CH:25][C:24]=1[Cl:32].O>C1(C)C=CC=CC=1>[Cl:32][C:24]1[CH:25]=[C:26]([CH:29]2[CH2:30][CH2:31]2)[CH:27]=[CH:28][C:23]=1[CH:22]=[O:21] |f:0.1|

Inputs

Step One
Name
Quantity
7.01 mL
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
16 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.2 mmol
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C1CC1)Cl)=O
Name
Quantity
32 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
ADDITION
Type
ADDITION
Details
diluted with ethylacetate
WASH
Type
WASH
Details
washed with 1N—HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered again
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C=O)C=CC(=C1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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